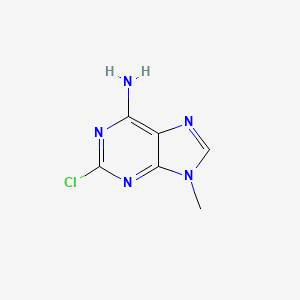

2-Chloro-9-methyl-9H-purin-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-9-methylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN5/c1-12-2-9-3-4(8)10-6(7)11-5(3)12/h2H,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMKMJLOOAHOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=C(N=C21)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220410 | |

| Record name | 9H-Purin-6-amine, 2-chloro-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7013-21-0 | |

| Record name | 9H-Purin-6-amine, 2-chloro-9-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purin-6-amine, 2-chloro-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-9-methyl-9H-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological applications of 2-Chloro-9-methyl-9H-purin-6-amine. This substituted purine derivative is a valuable building block in medicinal chemistry and drug discovery, particularly in the development of novel therapeutics. This document consolidates key data, outlines experimental methodologies, and presents logical workflows to support ongoing research and development efforts.

Chemical and Physical Properties

This compound is a purine analog characterized by a chlorine atom at the C2 position, an amino group at the C6 position, and a methyl group at the N9 position of the purine ring. These substitutions are critical for its chemical reactivity and biological activity.

Table 1: Summary of Chemical and Physical Data

| Property | Value | Source |

| IUPAC Name | 2-chloro-9-methylpurin-6-amine | [1][2] |

| Synonyms | This compound | [2][3] |

| CAS Number | 7013-21-0 | [1][2][3] |

| Molecular Formula | C6H6ClN5 | [1][2][3] |

| Molecular Weight | 183.60 g/mol | [1][2] |

| Physical Form | White to light-yellow powder or crystals | [3] |

| Purity | Typically ≥95% | [1][3] |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [3] |

| Canonical SMILES | CN1C=NC2=C(N)N=C(Cl)N=C21 | [1] |

| InChI Key | XBMKMJLOOAHOKH-UHFFFAOYSA-N | [1] |

Experimental Protocols

The synthesis of substituted purines like this compound often involves multi-step processes. Below is a representative protocol for the synthesis of a structurally related compound, which illustrates the general chemical transformations involved.

Synthesis of 2-chloro-9-methyl-9H-purine

This protocol describes the methylation of 2-chloro-9H-purine, a precursor to the target compound.

Objective: To synthesize 2-chloro-9-methyl-9H-purine via N-methylation of 2-chloro-9H-purine.

Materials:

-

2-chloro-9H-purine (1.30 mmol)

-

Potassium carbonate (K2CO3) (3.9 mmol)

-

Iodomethane (2.6 mmol)

-

Water

-

Dichloromethane (DCM)

-

Brine

Procedure:

-

A mixture of 2-chloro-9H-purine (200 mg, 1.30 mmol), K2CO3 (540 mg, 3.9 mmol), and iodomethane (370 mg, 2.6 mmol) is prepared.

-

The mixture is stirred at 0 °C for 2 hours.[4]

-

Following the reaction period, 50 mL of water is added to the mixture.

-

The product is extracted with dichloromethane (3 x 100 mL).[4]

-

The combined organic layers are washed with brine.

-

The organic solvent is concentrated in vacuo.

-

The resulting residue is purified by Preparative High-Performance Liquid Chromatography (Prep-HPLC) to yield the desired product.[4]

Biological Activity and Potential Applications

Purine analogs are a well-established class of compounds with significant therapeutic potential, particularly in oncology. The introduction of a halogen at the C2 position, as seen in this compound, can enhance the biological activity and metabolic stability of the molecule.

Purine nucleoside analogues are known to exert broad-spectrum anticancer effects, especially against indolent lymphoid malignancies.[5][6] The primary mechanisms of action for this class of compounds include the inhibition of DNA synthesis and the induction of apoptosis.[5][6] The structural modifications on the purine ring can influence the compound's interaction with various cellular targets, such as kinases and other enzymes involved in nucleotide metabolism.

The title compound serves as a key intermediate for the synthesis of more complex molecules with tailored biological activities. By modifying the substituents at the C2, C6, and N9 positions, researchers can develop libraries of compounds for screening against various therapeutic targets.

Mandatory Visualizations

Diagram 1: Synthesis Workflow

Caption: Synthetic pathway for 2-chloro-9-methyl-9H-purine.

Diagram 2: Relationship of Chemical Structure to Biological Application

Caption: Structure-activity relationship and potential applications.

Safety Information

Hazard Statements:

-

H319: Causes serious eye irritation.[3]

Precautionary Statements:

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Signal Word: Warning[3]

Pictogram: GHS07[3]

Conclusion

This compound is a synthetically versatile purine derivative with significant potential in the field of drug discovery. Its chemical properties, dictated by the specific substitutions on the purine core, make it an important precursor for the development of novel therapeutic agents, particularly in the realm of oncology. The methodologies and data presented in this guide are intended to facilitate further research and application of this compound in medicinal chemistry and pharmaceutical development.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 9H-Purin-6-amine, 2-chloro-9-methyl- | C6H6ClN5 | CID 145989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 7013-21-0 [sigmaaldrich.com]

- 4. 2-chloro-9-methyl-9H-purine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Amino-6-chloro-9-(3'-O-methyl-beta-D-ribofuranosyl)-9H-purine | Nucleoside Antimetabolite(Analog) | | Invivochem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: 2-Chloro-9-methyl-9H-purin-6-amine (CAS 7013-21-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-9-methyl-9H-purin-6-amine, with the CAS number 7013-21-0, is a substituted purine derivative. Purines are fundamental heterocyclic compounds in nucleic acids and various coenzymes, making their analogs a significant area of interest in medicinal chemistry. As a 2,6,9-trisubstituted purine, this molecule belongs to a class of compounds extensively investigated for their potential as kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs), and as anticancer agents. This technical guide provides a comprehensive overview of the available technical data for this compound, including its chemical properties, a plausible synthesis protocol, and an analysis of the biological activities of closely related analogs, offering insights into its potential therapeutic applications.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is compiled from publicly available chemical databases.

| Property | Value | Source |

| CAS Number | 7013-21-0 | PubChem[1] |

| Molecular Formula | C₆H₆ClN₅ | PubChem[1] |

| Molecular Weight | 183.60 g/mol | PubChem[1] |

| IUPAC Name | 2-chloro-9-methylpurin-6-amine | PubChem[1] |

| Canonical SMILES | CN1C=NC2=C(N)N=C(Cl)N=C21 | PubChem[1] |

| InChI Key | XBMKMJLOOAHOKH-UHFFFAOYSA-N | PubChem[1] |

| Appearance | White solid (predicted) | Inferred |

| Purity | >95% (Commercially available) | Fluorochem[2] |

Synthesis of this compound

Experimental Protocol

Step 1: Synthesis of 2-Chloro-9-methyl-9H-purine

This protocol is adapted from a known procedure for the methylation of 2-chloropurine.

-

Materials: 2-chloro-9H-purine, iodomethane, potassium carbonate (K₂CO₃), dichloromethane (DCM), brine.

-

Procedure:

-

To a stirred solution of 2-chloro-9H-purine (1.0 eq.) in DCM at 0 °C, add potassium carbonate (3.0 eq.).

-

Slowly add iodomethane (2.0 eq.) to the reaction mixture.

-

Stir the mixture at 0 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-chloro-9-methyl-9H-purine.

-

Step 2: Synthesis of this compound

This protocol is a general method for the amination of 6-chloropurines.

-

Materials: 2-chloro-9-methyl-9H-purine, aqueous ammonia.

-

Procedure:

-

Place 2-chloro-9-methyl-9H-purine (1.0 eq.) in a sealed pressure vessel.

-

Add an excess of concentrated aqueous ammonia.

-

Heat the sealed vessel at a temperature between 100-150 °C for several hours to overnight. The reaction should be monitored by TLC or LC-MS.

-

After completion, cool the reaction vessel to room temperature and carefully vent.

-

Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

-

The resulting solid can be purified by recrystallization or column chromatography to yield this compound.

-

Biological Activity

While specific biological activity data for this compound is not extensively reported in the searched literature, the broader class of 2,6,9-trisubstituted purines has been widely explored for its therapeutic potential, primarily as inhibitors of protein kinases.

Derivatives of 2-aminopurines are known to be potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. The biological activity of several closely related analogs is presented in the table below to provide a comparative context for the potential activity of this compound.

| Compound | Target | IC₅₀ (µM) | Cell Line | Activity | Reference |

| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | MCF-7 | 2.75 ± 0.02 | Human breast cancer | Anticancer | [3] |

| 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | CDK2 | 0.044 | - | Kinase Inhibition | [4] |

| 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | CDK1 | 86 | - | Kinase Inhibition | [4] |

| AT7519 | CDK2 | 0.044 | - | Kinase Inhibition | [5] |

| (R)-roscovitine | CDK2 | 0.1 | - | Kinase Inhibition | [5] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many biologically active 2,6,9-trisubstituted purines is the competitive inhibition of the ATP-binding pocket of protein kinases. By occupying the same site as ATP, these small molecules prevent the phosphorylation of substrate proteins, thereby disrupting downstream signaling pathways.

In the context of cancer, inhibition of CDKs by purine analogs leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints. This cessation of proliferation can ultimately trigger apoptosis (programmed cell death). The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by a 2,6,9-trisubstituted purine targeting a cyclin-dependent kinase.

Conclusion

This compound is a member of the pharmacologically significant class of 2,6,9-trisubstituted purines. While specific biological data for this compound is limited in the public domain, the extensive research on its analogs strongly suggests its potential as a kinase inhibitor with possible applications in oncology. The provided synthesis protocol, based on established chemical transformations, offers a viable route for its preparation for further investigation. Future research should focus on the biological screening of this specific compound to determine its inhibitory potency against a panel of kinases and its cytotoxic effects on various cancer cell lines. Such studies will be crucial in elucidating its therapeutic potential and advancing the development of novel purine-based drugs.

References

- 1. CN101469012B - Method for synthesizing 2-amino-6-methoxy-9-(beta-D-aralino)-9H-purine - Google Patents [patents.google.com]

- 2. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers [mdpi.com]

- 3. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

"2-Chloro-9-methyl-9H-purin-6-amine" molecular structure and weight

An In-Depth Technical Guide to 2-Chloro-9-methyl-9H-purin-6-amine

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthetic approach for this compound, a substituted purine derivative of interest to researchers in medicinal chemistry and drug development.

Molecular Structure and Properties

This compound is a purine derivative characterized by a chlorine atom at the C2 position, an amine group at the C6 position, and a methyl group at the N9 position of the purine ring.

Physicochemical Data

The key computed physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C6H6ClN5 | [1] |

| Molecular Weight | 183.60 g/mol | [1] |

| IUPAC Name | 2-chloro-9-methylpurin-6-amine | [1] |

| CAS Number | 7013-21-0 | [1] |

| Canonical SMILES | CN1C=NC2=C1C(=NC(=N2)Cl)N | [1] |

| InChI Key | XBMKMJLOOAHOKH-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 183.0311729 Da | [1] |

Molecular Structure Diagram

The 2D chemical structure of this compound is depicted below, illustrating the arrangement of atoms and functional groups.

Caption: 2D structure of this compound.

Experimental Protocols

Representative Synthesis Workflow

The synthesis of this compound can be conceptualized as a multi-step process starting from a suitable purine precursor, such as 2,6-dichloropurine. The workflow involves sequential nucleophilic substitution reactions to introduce the methyl and amine functionalities.

Caption: Generalized synthetic workflow for this compound.

Detailed Methodologies

Step 1: Synthesis of 2,6-Dichloro-9-methyl-9H-purine (Intermediate)

This step involves the selective methylation of the N9 position of 2,6-dichloropurine. A common method for the N-alkylation of purines is the reaction with an alkyl halide in the presence of a non-nucleophilic base.

-

Reactants : 2,6-Dichloropurine, a methylating agent (e.g., iodomethane), and a base (e.g., potassium carbonate).

-

Solvent : A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Procedure : 2,6-Dichloropurine is dissolved in the chosen solvent, followed by the addition of the base. The methylating agent is then added dropwise to the suspension, typically at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred for a specified period until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification : Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product)

The intermediate, 2,6-dichloro-9-methyl-9H-purine, undergoes a nucleophilic aromatic substitution at the C6 position with ammonia. The C6 position is generally more reactive towards nucleophilic attack than the C2 position in dichloropurines.

-

Reactants : 2,6-Dichloro-9-methyl-9H-purine and a source of ammonia (e.g., aqueous or alcoholic ammonia solution).

-

Solvent : An alcohol such as methanol or ethanol is commonly used.

-

Procedure : The intermediate is dissolved in the alcoholic solvent and placed in a sealed pressure vessel. An excess of the ammonia solution is added, and the vessel is heated to a temperature typically ranging from 80 to 120 °C for several hours. The progress of the reaction can be monitored by TLC or HPLC.

-

Work-up and Purification : After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system or by column chromatography to yield the final product, this compound.

It is important to note that reaction conditions such as temperature, reaction time, and the choice of base and solvent should be optimized to maximize the yield and purity of the desired product. Characterization of the final compound would be performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.

References

An In-Depth Technical Guide to 2-Chloro-9-methyl-9H-purin-6-amine

This technical guide provides a comprehensive overview of 2-Chloro-9-methyl-9H-purin-6-amine, a substituted purine derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, and insights into its synthesis and potential biological relevance.

Core Compound Identity

IUPAC Name: 2-chloro-9-methylpurin-6-amine[1]

Synonyms:

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClN₅ | PubChem[1] |

| Molecular Weight | 183.60 g/mol | PubChem[1] |

| Exact Mass | 183.0311729 Da | PubChem[1] |

| CAS Number | 7013-21-0 | PubChem[1] |

| Topological Polar Surface Area | 69.6 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| XLogP3 | 0.9 | PubChem[1] |

Synthesis and Experimental Protocols

General Experimental Protocol for N9-Alkylation of a Purine Derivative:

This protocol is a representative example based on the synthesis of related substituted purines and may require optimization for the specific synthesis of this compound.

-

Reactant Preparation: A solution of 2-chloro-9H-purin-6-amine (1 equivalent) is prepared in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Deprotonation: A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 equivalents), is added portion-wise to the solution at 0 °C to facilitate the deprotonation of the purine nitrogen. The reaction mixture is typically stirred for 30-60 minutes at this temperature.

-

Alkylation: The methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.5 equivalents), is added dropwise to the reaction mixture.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Significance and Potential Signaling Pathways

Purine analogs are a well-established class of compounds with a broad range of biological activities, most notably as anticancer and antiviral agents. The mechanism of action for many purine nucleoside analogs involves their role as antimetabolites.[2] These compounds can mimic endogenous purines and become incorporated into DNA or RNA, leading to the inhibition of nucleic acid synthesis and the induction of apoptosis in rapidly dividing cells.[2]

The introduction of a chlorine atom at the C2 position of the purine ring, as seen in this compound, can be a strategic modification. Halogenation at this position has been shown to confer resistance to deamination by adenosine deaminase (ADA).[3] ADA is an enzyme that inactivates many purine nucleoside analogs, and its inhibition can prolong the half-life and enhance the therapeutic efficacy of these compounds.

While a specific signaling pathway for this compound is not yet elucidated in the public domain, it is plausible that its biological effects, if any, would be mediated through pathways involved in nucleotide metabolism and DNA replication. As a purine analog, it could potentially interact with various enzymes such as kinases that phosphorylate nucleosides and polymerases that incorporate nucleotides into DNA.

Visualizations

General Synthetic Strategy for Substituted Purines

The following diagram illustrates a generalized workflow for the synthesis of substituted purine analogs, highlighting the key steps of ring formation and subsequent functionalization.

Caption: A generalized workflow for the synthesis of this compound.

Logical Relationship of Purine Analogs in Cancer Therapy

The diagram below illustrates the general mechanism of action for purine analogs as anticancer agents, leading to the inhibition of DNA synthesis and induction of apoptosis.

Caption: General mechanism of action for purine analogs in cancer therapy.

References

"2-Chloro-9-methyl-9H-purin-6-amine" solubility and stability data

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-9-methyl-9H-purin-6-amine.

Introduction

This compound is a substituted purine derivative. As with many compounds in early-stage drug discovery and biomedical research, publicly available, detailed quantitative data on its solubility and stability can be sparse. This guide provides a framework for understanding and determining these critical parameters for this compound and similar purine analogs. It outlines standard experimental protocols and offers a generalized view of the data that researchers would seek to generate.

Physicochemical Data

While specific experimental values for this compound are not extensively published, the following tables represent the typical data sets that would be generated during its physicochemical characterization. The values presented are illustrative placeholders based on common characteristics of similar purine derivatives.

Solubility Data

The solubility of a compound is a critical factor in its biological activity and formulation. It is typically determined in a range of aqueous and organic solvents.

| Solvent | Temperature (°C) | pH | Solubility (mg/mL) | Method |

| Water | 25 | 7.4 | Data not available | HPLC-UV |

| PBS (Phosphate-Buffered Saline) | 25 | 7.4 | Data not available | Shake-Flask |

| DMSO (Dimethyl Sulfoxide) | 25 | N/A | Data not available | HPLC-UV |

| Ethanol | 25 | N/A | Data not available | Shake-Flask |

Stability Data

Stability testing assesses the degradation of a compound under various conditions, which is crucial for determining its shelf-life and potential degradation pathways.

| Condition | Parameter | Duration | % Degradation | Degradants Identified | Method |

| Aqueous Buffer | pH 3.0, 25°C | 48 hours | Data not available | Data not available | LC-MS |

| Aqueous Buffer | pH 7.4, 25°C | 48 hours | Data not available | Data not available | LC-MS |

| Aqueous Buffer | pH 9.0, 25°C | 48 hours | Data not available | Data not available | LC-MS |

| Photostability | 1.2 million lux hours | N/A | Data not available | Data not available | ICH Q1B |

| Thermal Stress | 60°C | 7 days | Data not available | Data not available | HPLC-UV |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of a research compound like this compound.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

-

Preparation : Prepare saturated solutions by adding an excess of the compound to various solvents (e.g., water, PBS, DMSO) in glass vials.

-

Equilibration : Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation : Separate the undissolved solid from the solution via centrifugation or filtration.

-

Quantification : Dilute an aliquot of the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation : Determine the solubility based on the measured concentration and the dilution factor.

Protocol 2: Chemical Stability in Aqueous Buffers

-

Solution Preparation : Prepare stock solutions of the compound in a co-solvent like DMSO.

-

Incubation : Dilute the stock solution into aqueous buffers of different pH values (e.g., acidic, neutral, basic) to a final concentration. Incubate these solutions at a controlled temperature.

-

Time-Point Sampling : At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Analysis : Quench any further degradation by adding a suitable solvent. Analyze the samples by a stability-indicating LC-MS method to determine the remaining percentage of the parent compound and identify any major degradation products.

-

Data Interpretation : Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Visualizations

The following diagrams illustrate common workflows and pathways relevant to the characterization of a novel chemical entity.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Experimental Workflow for Aqueous Stability Assessment.

Caption: Hypothetical Signaling Pathway for a Purine Analog.

Conclusion

While specific, publicly available quantitative data for this compound is limited, this guide provides the necessary framework for its characterization. The detailed protocols for solubility and stability assessment are standard in the pharmaceutical and chemical research industries. The provided workflows and hypothetical signaling pathway serve as a practical guide for researchers initiating studies on this compound or other novel purine derivatives. The generation of robust solubility and stability data is a foundational step in the progression of any compound through the research and development pipeline.

The Multifaceted Biological Activities of 2-Chloro-9-methyl-9H-purin-6-amine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The purine scaffold, a fundamental component of nucleic acids, has long been a fertile ground for the development of therapeutic agents. Among the vast landscape of purine analogs, derivatives of 2-chloro-9-methyl-9H-purin-6-amine have emerged as a promising class of compounds with a diverse range of biological activities, particularly in the realms of oncology and kinase inhibition. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as anticancer agents and kinase inhibitors.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanisms underlying their anticancer activity involve the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby halting the uncontrolled proliferation of cancer cells.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values, which represent the concentration of the compound required to inhibit cell growth by 50%. The following table summarizes the reported activities of key derivatives against the MCF-7 human breast cancer cell line and other cancer cell lines.

| Compound ID | Derivative Structure | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| 1 | N-(1-benzylpiperidin-4-yl)-2-chloro-9-methyl-9H-purin-6-amine | MCF-7 | Cytotoxicity | 21.5 | [1] |

| 2 | (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | MCF-7 | Cytotoxicity | 2.75 ± 0.02 | [2] |

| 3 | 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivative 5 | Huh7 (Liver) | SRB | 17.9 | [3] |

| 4 | 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivative 6 | Huh7 (Liver) | SRB | 14.2 | [3] |

| 5 | 2,6,9-trisubstituted purine 11b | K562 (Leukemia) | Proliferation | 0.7-1.3 | [4] |

Table 1: Cytotoxic Activity of this compound Derivatives. [1][2][3][4]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MCF-7 human breast cancer cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours. A vehicle control (DMSO) should be included.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.

Kinase Inhibition: A Key Mechanism of Action

A significant body of evidence points to the inhibition of various protein kinases as a primary mechanism of action for these purine derivatives. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Several 2,6,9-trisubstituted purine derivatives have been identified as potent CDK inhibitors.

Other Kinase Targets

Beyond CDKs, these derivatives have shown inhibitory activity against other oncogenic kinases, including Bcr-Abl, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3 (FLT3).

Quantitative Analysis of Kinase Inhibitory Activity

The following table summarizes the inhibitory activities of representative purine derivatives against various kinases.

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 6 | [6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine] | CDK2 | 0.3 |

| 7 | 2,6,9-trisubstituted purine 11b | Bcr-Abl | 0.015 |

| 8 | 2,6,9-trisubstituted purine 4f | Bcr-Abl | 0.070 |

| 9 | 2,6,9-trisubstituted purine 5j | BTK | 0.41 |

| 10 | 2,6,9-trisubstituted purine 5b | FLT3-ITD | 0.38 |

Table 2: Kinase Inhibitory Activity of 2,6,9-Trisubstituted Purine Derivatives. [1][2][4]

Experimental Protocol: ADP-Glo™ Kinase Assay for CDK2 Inhibition

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

-

Recombinant human CDK2/Cyclin A2 enzyme

-

CDK substrate (e.g., Histone H1)

-

ATP

-

Test inhibitor

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, add the CDK2/Cyclin A2 enzyme, substrate, and the test inhibitor at various concentrations in a suitable kinase buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.[5][6]

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound derivatives are mediated through the modulation of key cellular signaling pathways that control cell survival, proliferation, and death.

Induction of Apoptosis

These compounds have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, a family of proteases that execute the apoptotic program.

Caption: Induction of Apoptosis by Purine Derivatives.

Cell Cycle Arrest

By inhibiting CDKs, these purine derivatives can halt the cell cycle at specific checkpoints, most notably the G1/S transition. This prevents the cells from entering the DNA synthesis (S) phase and ultimately leads to a cessation of proliferation.

Caption: G1/S Cell Cycle Arrest by Purine Derivatives.

Modulation of Key Signaling Cascades

The biological effects of these compounds are also linked to their ability to modulate critical intracellular signaling pathways, including:

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism. Inhibition of this pathway can suppress tumor growth.

-

MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.

-

STAT Pathway: This pathway is crucial for cytokine signaling and is often constitutively active in cancer.

Caption: Modulation of Key Signaling Pathways.

Synthesis of 2,6,9-Trisubstituted Purine Derivatives

The synthesis of these derivatives typically starts from commercially available 2,6-dichloropurine. A common synthetic route involves sequential nucleophilic substitution reactions at the C6 and C2 positions, followed by N9-alkylation.

General Synthetic Workflow

Caption: General Synthetic Workflow.

Experimental Protocol: Synthesis of N-(1-benzylpiperidin-4-yl)-2-chloro-9-methyl-9H-purin-6-amine (Compound 1)

This protocol describes a representative synthesis of a bioactive derivative.

Step 1: Synthesis of 2,6-dichloro-9-methyl-9H-purine

-

To a solution of 2,6-dichloropurine in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃) and methyl iodide.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction to isolate the N9-methylated product.

Step 2: Synthesis of N-(1-benzylpiperidin-4-yl)-2-chloro-9-methyl-9H-purin-6-amine

-

To a solution of 2,6-dichloro-9-methyl-9H-purine in a suitable solvent (e.g., n-butanol), add 1-benzylpiperidin-4-amine and a base (e.g., triethylamine).

-

Reflux the reaction mixture for several hours.

-

Cool the reaction and purify the product by crystallization or column chromatography.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and potent class of compounds with significant potential in cancer therapy and for the treatment of other diseases driven by aberrant kinase activity. Their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways underscores their multifaceted mechanism of action. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity for specific kinase targets, thereby minimizing off-target effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising purine derivatives.

References

- 1. Purine-Metabolising Enzymes and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. promega.com [promega.com]

A Technical Guide to 2-Chloro-Substituted Purine Analogues: A Case Study of 2-Chloro-9-methyl-9H-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purine nucleoside analogues represent a cornerstone in the treatment of various malignancies, particularly hematological cancers.[1][2] Their mechanism of action primarily involves the disruption of DNA synthesis and repair, ultimately inducing apoptosis in rapidly dividing cells.[2][3] This technical guide provides an in-depth overview of 2-chloro-substituted purine analogues, a significant subclass of these therapeutic agents. While focusing on the structural framework of 2-Chloro-9-methyl-9H-purin-6-amine, this document will draw upon data from more extensively studied related compounds to illustrate the core principles of this drug class, including their synthesis, mechanism of action, and the experimental protocols used for their evaluation.

Introduction to Purine Nucleoside Analogues

Purine nucleoside analogues are a class of antimetabolite drugs structurally similar to natural purines, which are essential building blocks for DNA and RNA.[4] By mimicking endogenous nucleosides, these compounds can interfere with cellular machinery, leading to cytotoxic effects, particularly in cancer cells.[4] The United States Food and Drug Administration (FDA) has approved several purine analogues, including mercaptopurine, thioguanine, fludarabine monophosphate, deoxycoformycin, and cladribine, for the treatment of various cancers.[1] The introduction of a halogen, such as chlorine, at the C2 position of the purine ring can enhance the drug's efficacy by making it resistant to deamination by enzymes like adenosine deaminase (ADA).[5]

The Case of this compound

This compound is a specific purine derivative with the chemical formula C6H6ClN5.[6] While detailed biological data for this particular compound is not extensively available in public literature, its structure serves as a valuable model for understanding the key features of 2-chloro-substituted purine analogues. The core structure consists of a purine ring with a chlorine atom at the 2-position, an amine group at the 6-position, and a methyl group at the 9-position.

Chemical Structure of this compound:

-

IUPAC Name: 2-chloro-9-methylpurin-6-amine[6]

-

CAS Number: 7013-21-0[6]

-

Molecular Formula: C6H6ClN5[6]

-

Molecular Weight: 183.60 g/mol [6]

Synthesis of 2-Chloro-Substituted Purine Analogues

The synthesis of 2-chloro-substituted purine analogues often involves multi-step chemical reactions. A common precursor for many of these compounds is 2-amino-6-chloropurine.[7][8] The synthesis of the target compound or its derivatives can be achieved through various methods, including nucleophilic aromatic substitution.

For instance, a general approach to synthesizing N-substituted 2-chloro-9-alkyl-purin-6-amines involves the reaction of a 2,6-dichloro-9-alkyl-purine with an appropriate amine.[9]

Representative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for creating a library of 2,6,9-trisubstituted purine derivatives, which could be adapted for the synthesis of this compound.

Mechanism of Action

The primary mechanism of action for purine nucleoside analogues involves the inhibition of DNA synthesis and the induction of apoptosis.[2][3] These compounds are typically administered as prodrugs and require intracellular phosphorylation to their active triphosphate forms.

General Signaling Pathway

The following diagram depicts the general mechanism of action for a purine nucleoside analogue.

Quantitative Data on Related Purine Analogues

While specific quantitative data for this compound is scarce, the following table summarizes the in vitro activity of other relevant 2-chloro-purine derivatives against various cancer cell lines. This data is presented to provide a comparative context for the potential efficacy of this class of compounds.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 2-chloro-arabinoadenosine | U937 | Proliferation | 16 | [5] |

| Nelarabine | U937 | Proliferation | 3 | [5] |

| Compound 4f | K562 (CML) | Kinase Assay (Bcr-Abl) | 0.07 | [10] |

| Compound 5j | Ramos (BL) | Kinase Assay (BTK) | 0.41 | [10] |

| Compound 5b | MV4-11 (AML) | Kinase Assay (FLT3-ITD) | 0.38 | [10] |

Experimental Protocols

This section provides an overview of common experimental protocols used to evaluate the synthesis and biological activity of purine nucleoside analogues.

General Synthesis Protocol for 2,6,9-Trisubstituted Purines

The following is a generalized protocol based on the synthesis of related compounds.[9]

-

Dissolution: Dissolve the starting material (e.g., 2,6-dichloro-9-isopropyl-9H-purine) in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Amine: Add the desired amine (e.g., ethylamine hydrochloride) and a base (e.g., triethylamine) to the reaction mixture.

-

Heating: Stir the resulting solution at an elevated temperature (e.g., 90°C) for a specified period (e.g., 3 hours).

-

Extraction: After cooling, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over a drying agent (e.g., Na2SO4), and evaporate the solvent in vacuo. The crude product can be further purified by chromatography.

Cell Proliferation Assay

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (and a vehicle control) for a specified duration (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a luminescence-based assay) to each well and incubate as per the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel purine analogue.

Conclusion

While this compound itself is not a widely studied compound, its structure provides a valuable entry point for understanding the broader class of 2-chloro-substituted purine analogues. These compounds continue to be a promising area of research in oncology, with ongoing efforts to synthesize novel derivatives with improved efficacy and safety profiles. The methodologies and principles outlined in this guide provide a foundational understanding for researchers and drug development professionals working in this field. Further investigation into the specific biological activities of compounds like this compound may yet reveal novel therapeutic potential.

References

- 1. Purine nucleoside antimetabolites in development for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. mdpi.com [mdpi.com]

- 6. 9H-Purin-6-amine, 2-chloro-9-methyl- | C6H6ClN5 | CID 145989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 8. 2-Amino-6-chloropurine | C5H4ClN5 | CID 5360349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 2-Chloro-9-methyl-9H-purin-6-amine and its Analogs in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of 2-Chloro-9-methyl-9H-purin-6-amine in cancer cells is limited in publicly available literature. This guide provides a comprehensive overview based on the activities of its close structural analogs and the well-documented pharmacology of the broader class of 2,6,9-trisubstituted purines.

Introduction

This compound is a synthetic purine derivative. The purine scaffold is a cornerstone in medicinal chemistry, with numerous analogs developed as anticancer agents. These agents typically function as antimetabolites, interfering with nucleic acid synthesis, or as inhibitors of key cellular enzymes, particularly protein kinases. The subject compound belongs to the class of 2,6,9-trisubstituted purines, which has been a focus of extensive research in oncology for its potent and often selective inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.

This technical guide will elucidate the presumptive mechanism of action of this compound by examining the biological activities of its immediate derivatives and related 2,6,9-trisubstituted purine analogs.

Core Chemical Structure and Analogs

The core structure of this compound provides a versatile scaffold for chemical modification. The biological activity of this class of compounds is significantly influenced by the substituents at the C2, C6, and N9 positions of the purine ring.

Caption: General chemical scaffold of 2,6,9-trisubstituted purines.

For this compound, the substitutions are:

-

R1 (C2): Chlorine

-

R2 (C6): Amine

-

R3 (N9): Methyl

Primary Mechanism of Action: Cyclin-Dependent Kinase (CDK) Inhibition

The most prominent mechanism of action for 2,6,9-trisubstituted purines is the inhibition of cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. The aberrant activity of CDKs is a hallmark of many cancers, making them attractive therapeutic targets.

A close analog, N-Benzyl-2-chloro-9-methyl-9H-purin-6-amine (also known as CDK2-IN-13 ), has been identified as a CDK2 inhibitor.

The Role of CDK2 in the Cell Cycle

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S transition and S phase progression of the cell cycle. Inhibition of CDK2 leads to a blockage at this checkpoint, preventing DNA replication and ultimately inducing cell cycle arrest.

Caption: Signaling pathway of CDK2 inhibition by purine analogs.

Induction of Apoptosis

In addition to cell cycle arrest, 2,6,9-trisubstituted purines have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often a downstream consequence of prolonged cell cycle arrest and can be mediated through various intrinsic and extrinsic pathways.

Quantitative Data on Biological Activity

The anticancer activity of purine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Name | Cancer Cell Line | Assay Type | IC50 (µM) |

| N-(1-benzylpiperidin-4-yl)-2-chloro-9-methyl-9H-purin-6-amine | MCF-7 (Breast) | Cytostatic | 21.5 |

| N-Benzyl-2-chloro-9-methyl-9H-purin-6-amine (CDK2-IN-13) | - | Kinase | 12 |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the anticancer activity of purine derivatives.

In Vitro Cytotoxicity Assay (e.g., MTT or SRB Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (GI50).

-

Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The compound is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

Staining:

-

MTT Assay: MTT reagent is added and incubated, followed by the addition of a solubilizing agent.

-

SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with sulforhodamine B.

-

-

Data Acquisition: The absorbance is read using a microplate reader.

-

Analysis: The GI50 values are calculated by plotting the percentage of cell growth inhibition against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compound on cell cycle distribution.

-

Cell Treatment: Cells are treated with the compound at various concentrations for a defined period (e.g., 24-48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.

Caption: Workflow for in vitro cytotoxicity screening.

Conclusion

While direct and extensive research on the specific mechanism of action of this compound is not yet prevalent in the literature, the available data on its close analogs strongly suggests that its anticancer effects are likely mediated through the inhibition of cyclin-dependent kinases, particularly CDK2. This leads to cell cycle arrest at the G1/S checkpoint and can subsequently induce apoptosis. The 2,6,9-trisubstituted purine scaffold continues to be a promising area for the development of novel kinase inhibitors for cancer therapy. Further investigation into the specific kinase inhibitory profile and in vivo efficacy of this compound is warranted.

The Strategic Role of 2-Chloro-9-methyl-9H-purin-6-amine in the Synthesis of Potent Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The purine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to the adenosine triphosphate (ATP) molecule, allowing for competitive inhibition at the kinase hinge region. Among the various purine precursors, 2-chloro-9-methyl-9H-purin-6-amine stands out as a versatile and strategically important starting material for the synthesis of a diverse array of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of the utilization of this precursor in the synthesis of kinase inhibitors, complete with experimental protocols, quantitative data on inhibitor potency, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound as a Precursor

This compound offers two primary points for chemical modification: the chlorine atom at the C2 position and the amino group at the C6 position. The chlorine atom is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide range of substituents. The amino group at the C6 position can also be functionalized, although it is often maintained for its hydrogen bonding potential with the kinase hinge region. The methyl group at the N9 position provides a stable anchor and influences the solubility and pharmacokinetic properties of the final inhibitor.

Synthetic Strategies and Key Reactions

The primary synthetic strategy for elaborating this compound into kinase inhibitors involves the substitution of the chlorine atom at the C2 position. This is typically achieved through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the chloro-purine with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, or alkenyl groups at the C2 position, which can be tailored to target specific pockets in the kinase active site.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of a diverse range of primary and secondary amines at the C2 position. This is particularly useful for accessing inhibitors that require a specific amine functionality for optimal binding.

The following diagram illustrates a general synthetic workflow for the diversification of the this compound scaffold.

The Pivotal Role of 2-Chloro-9-methyl-9H-purin-6-amine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-9-methyl-9H-purin-6-amine, a synthetically versatile purine scaffold, has emerged as a cornerstone in the discovery and development of novel therapeutic agents. Its unique structural features allow for facile derivatization at key positions, leading to the generation of libraries of compounds with diverse biological activities. This technical guide delves into the core medicinal chemistry applications of this compound, with a particular focus on its role as a precursor to potent kinase inhibitors. We will explore its synthesis, biological significance, and the structure-activity relationships of its derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Introduction

The purine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous signaling molecules and approved drugs. Among the vast family of purine analogues, this compound (also known as 2-chloro-6-amino-9-methylpurine) stands out as a critical intermediate for the synthesis of a wide array of bioactive molecules. The presence of a chloro substituent at the 2-position and an amino group at the 6-position provides orthogonal handles for chemical modification, enabling the exploration of chemical space and the optimization of pharmacological properties.

This guide will provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives originating from this core structure. A significant focus will be placed on their development as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.

Synthesis of this compound and Its Derivatives

General Synthetic Approach

A common strategy for the synthesis of 2,6,9-trisubstituted purines involves a stepwise modification of a purine core. For this compound, a plausible synthetic route would start from a commercially available purine derivative, such as 2,6-dichloropurine.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common organic synthesis techniques for purine derivatives.

-

Step 1: Methylation of 2,6-Dichloropurine.

-

To a solution of 2,6-dichloropurine in a suitable aprotic solvent (e.g., dimethylformamide - DMF), add a slight excess of a methylating agent (e.g., methyl iodide) and a non-nucleophilic base (e.g., potassium carbonate).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up the reaction by quenching with water and extracting the product with an organic solvent. Purify the crude product by column chromatography to isolate 2,6-dichloro-9-methyl-9H-purine.

-

-

Step 2: Selective Amination at the 6-position.

-

Dissolve the 2,6-dichloro-9-methyl-9H-purine in a suitable solvent (e.g., ethanol).

-

Add an excess of ammonia (as a solution in ethanol or as ammonium hydroxide) to the reaction mixture.

-

Heat the reaction in a sealed vessel to drive the selective nucleophilic aromatic substitution at the more reactive C6 position.

-

After completion, cool the reaction mixture and isolate the product, this compound, by filtration or evaporation of the solvent followed by purification (e.g., recrystallization or column chromatography).

-

The following diagram illustrates the general workflow for the synthesis and derivatization of the core compound.

Biological Activity and Therapeutic Applications

Derivatives of this compound have shown significant promise in medicinal chemistry, primarily as inhibitors of protein kinases. The purine scaffold mimics the adenine moiety of ATP, the natural substrate for kinases, making it an excellent starting point for the design of competitive kinase inhibitors.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. Their aberrant activity is a hallmark of many cancers, making them attractive targets for cancer therapy. Numerous 2,6,9-trisubstituted purine derivatives have been synthesized and evaluated as CDK inhibitors.

The general mechanism of action of these purine-based inhibitors involves their binding to the ATP-binding pocket of the CDK, thereby preventing the phosphorylation of its downstream substrates and leading to cell cycle arrest and apoptosis.

The following diagram depicts a simplified CDK2 signaling pathway, a common target for purine-based inhibitors.

Quantitative Data on Derivative Activity

The potency of purine derivatives as kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for a selection of 2,6,9-trisubstituted purine derivatives against various kinases and cancer cell lines. It is important to note that these are derivatives and not the core compound itself.

Table 1: In Vitro Kinase Inhibitory Activity of Selected 2,6,9-Trisubstituted Purine Derivatives

| Compound ID | R2-substituent | R6-substituent | R9-substituent | Target Kinase | IC50 (µM) |

| 1a | -H | 3-chloroanilino | isopropyl | CDK2 | 0.3 |

| 2b | -H | 4-aminocyclohexyl | cyclopentyl | CDK1 | >10 |

| 2b | -H | 4-aminocyclohexyl | cyclopentyl | CDK2 | 0.05 |

| 3c | -F | N-methylpiperazine | cyclopentyl | FLT3 | 0.15 |

Table 2: Anti-proliferative Activity of Selected 2,6,9-Trisubstituted Purine Derivatives

| Compound ID | R2-substituent | R6-substituent | R9-substituent | Cell Line | IC50 (µM) |

| 4d | -Cl | benzylamino | methyl | MCF-7 (Breast) | 2.75 |

| 5e | -H | 3-chloroanilino | isopropyl | G361 (Melanoma) | 5.2 |

| 6f | -F | N-phenylpiperazine | cyclopentyl | HT-29 (Colon) | 1.8 |

Data compiled from various public sources. The specific structures of the R-groups can be found in the cited literature.

Experimental Protocols for Biological Assays

To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to evaluate the biological activity of purine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

-

Materials:

-

Recombinant kinase (e.g., CDK2/Cyclin E)

-

Kinase-specific substrate

-

ATP

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white opaque plates

-

Plate-reading luminometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 96-well plate, add the test compound, recombinant kinase, and substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

The following diagram outlines the general workflow for evaluating a potential kinase inhibitor.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility as a scaffold for the development of potent kinase inhibitors, particularly targeting CDKs, has been firmly established. The structure-activity relationship studies of its derivatives have provided crucial insights for the design of more selective and potent therapeutic agents.

Future research in this area will likely focus on the development of inhibitors with improved kinase selectivity to minimize off-target effects and enhance the therapeutic window. Furthermore, the exploration of novel substitutions at the 2, 6, and 9 positions of the purine ring will continue to yield compounds with unique pharmacological profiles and the potential to address unmet medical needs in oncology and beyond. The detailed synthetic and biological protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

Unlocking the Potential of 2-Chloro-9-methyl-9H-purin-6-amine for Novel Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted purine scaffolds are a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutics, particularly in oncology. This technical guide focuses on 2-Chloro-9-methyl-9H-purin-6-amine , a versatile purine derivative with considerable potential for the discovery of novel drug candidates. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and standardized methodologies for evaluating its biological activity. While specific quantitative data for this compound is emerging, this guide leverages data from structurally similar 2,6,9-trisubstituted purines to provide a strong rationale for its investigation as a potential inhibitor of key cellular processes implicated in cancer, such as cell proliferation and survival.

Introduction

The purine ring system is a privileged scaffold in drug discovery, with numerous approved drugs targeting a wide range of biological targets. Analogs of purine nucleosides are known to exhibit broad-spectrum anticancer effects by inhibiting DNA synthesis and inducing apoptosis.[1][2] this compound, a synthetically accessible derivative, presents an attractive starting point for the development of novel small molecule inhibitors. Its 2-chloro and 6-amino substitutions provide key handles for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide serves as a practical resource for researchers aiming to explore the therapeutic potential of this compound and its analogs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Reference |

| Molecular Formula | C₆H₆ClN₅ | --INVALID-LINK-- |

| Molecular Weight | 183.60 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 7013-21-0 | --INVALID-LINK-- |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in DMSO, DMF | General knowledge of similar compounds |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-chloroadenine (2-chloro-9H-purin-6-amine). The first step involves the selective methylation at the N9 position, followed by amination at the C6 position.

Experimental Protocol: N9-Methylation

This protocol is adapted from the synthesis of 2-chloro-9-methyl-9H-purine.[3]

Materials:

-

2-Chloroadenine

-

Iodomethane (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-chloroadenine (1.0 eq) in DMF, add potassium carbonate (2.0-3.0 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add iodomethane (1.1-1.5 eq) dropwise to the stirred suspension.

-

Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively published, the broader class of 2,6,9-trisubstituted purines has demonstrated significant potential as anticancer agents.[4][5] These compounds are known to exert their effects through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) and the induction of apoptosis.

Potential as a Kinase Inhibitor

Many purine derivatives are potent inhibitors of kinases, which are critical regulators of cell cycle progression and signal transduction. The 2,6,9-trisubstituted purine scaffold is a known hinge-binding motif for many kinases, including CDKs.[6] Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets.

Induction of Apoptosis

Purine analogs are well-documented inducers of apoptosis in cancer cells.[7][8] The proposed mechanism often involves the inhibition of DNA synthesis and the activation of intrinsic apoptotic pathways.

Representative Biological Activity of Related Compounds

To provide a framework for the expected potency, Table 2 summarizes the IC₅₀ values of structurally related 2,6,9-trisubstituted purine derivatives against various cancer cell lines.

| Compound ID | R² Substituent | R⁶ Substituent | R⁹ Substituent | Cell Line | IC₅₀ (µM) | Reference |

| 4h | 2-hydroxymethyl-4-hydroxypyrrolidyl | 3-chloroanilino | isopropyl | CDK2 | 0.3 | |

| 7i | - | - | - | HepG-2 | 2.0 | [9] |

| 7i | - | - | - | U-118 MG | 3.8 | [9] |

| 6 | - | 4-(p-tolyl)piperazin-1-yl | cyclopentyl | Huh7 | 14.2 | [10] |

| 5 | - | 4-phenylpiperazin-1-yl | cyclopentyl | Huh7 | 17.9 | [10] |

Note: The exact substituents for compounds 7i, 6, and 5 at all positions were not fully detailed in the provided search results but are presented to illustrate the range of activities observed for this class of compounds.

Experimental Protocols for Biological Evaluation

This section provides detailed protocols for assessing the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.[3]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116, A549)

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][5]

Materials:

-

Cancer cell line

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the IC₅₀ concentration of the compound for 24-48 hours.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry, acquiring at least 10,000 events per sample.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of the compound on cell cycle progression.[1][7][11][12]

Materials:

-

Cancer cell line

-

6-well plates

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with the compound as described for the apoptosis assay.

-

Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]